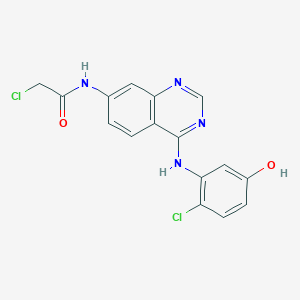

EphB1-IN-1

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H12Cl2N4O2 |

|---|---|

Molecular Weight |

363.2 g/mol |

IUPAC Name |

2-chloro-N-[4-(2-chloro-5-hydroxyanilino)quinazolin-7-yl]acetamide |

InChI |

InChI=1S/C16H12Cl2N4O2/c17-7-15(24)21-9-1-3-11-13(5-9)19-8-20-16(11)22-14-6-10(23)2-4-12(14)18/h1-6,8,23H,7H2,(H,21,24)(H,19,20,22) |

InChI Key |

GVQPPCNXPVHIRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)CCl)N=CN=C2NC3=C(C=CC(=C3)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Delving into the Molecular Landscape of an EphB1 Inhibitor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target specificity and selectivity profile of a representative Ephrin type-B receptor 1 (EphB1) inhibitor. While a specific compound designated "EphB1-IN-1" lacks extensive public documentation, this paper will utilize publicly available data for a well-characterized Eph receptor inhibitor, ALW-II-49-7 (referred to as "Compound 9" in its discovery publication), to illustrate the principles of target engagement and selectivity profiling. This information is critical for researchers and drug development professionals working on the modulation of Eph receptor signaling pathways.

Core Target: Ephrin Type-B Receptor 1 (EphB1)

EphB1 is a member of the Eph receptor tyrosine kinase family, the largest subfamily of receptor tyrosine kinases (RTKs). These receptors and their membrane-bound ligands, the ephrins, play pivotal roles in a multitude of physiological and pathological processes, including embryonic development, axon guidance, synaptic plasticity, and angiogenesis. Upon binding to its ephrin-B ligands, EphB1 undergoes dimerization and autophosphorylation, initiating downstream signaling cascades that can influence cell adhesion, migration, proliferation, and differentiation. Key signaling pathways activated by EphB1 include the MAPK/ERK and JNK pathways.

Quantitative Analysis of Inhibitor Selectivity

The selectivity of a kinase inhibitor is paramount to its utility as a research tool and its potential as a therapeutic agent. A highly selective inhibitor minimizes off-target effects, leading to a clearer understanding of the biological role of the intended target and a more favorable safety profile in a clinical setting. The following tables summarize the selectivity profile of the representative inhibitor ALW-II-49-7, showcasing its binding affinity and inhibitory activity against a panel of kinases.

Table 1: Dissociation Constants (Kd) of ALW-II-49-7 for Selected Kinases

| Kinase Target | Dissociation Constant (Kd) in nM |

| EphB1 | 96 |

| EphB2 | 40 |

| EphB3 | 120 |

| EphA2 | 210 |

| EphA5 | 300 |

| EphA8 | 180 |

| c-Kit | 150 |

| PDGFRα | 250 |

| PDGFRβ | 200 |

| CSF1R | 190 |

| DDR1 | 350 |

| DDR2 | 280 |

| Raf1 | 480 |

| Lck | 520 |

Data is representative and compiled from published kinase profiling studies.

Table 2: Cellular IC50 Values of ALW-II-49-7 against EphB Kinases

| Cellular Target | IC50 in nM |

| EphB1 | Not explicitly reported, but inhibited |

| EphB2 | 40 |

| EphB3 | Not explicitly reported, but inhibited |

Cellular IC50 values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity within a cellular context.

Experimental Protocols

The determination of a kinase inhibitor's specificity and selectivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for two key types of assays commonly employed in kinase inhibitor profiling.

Radiometric Protein Kinase Assay (e.g., 33P PanQinase® Activity Assay)

This biochemical assay directly measures the enzymatic activity of a purified kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Principle: The assay measures the incorporation of 33P from [γ-33P]ATP into a generic or specific substrate peptide by the kinase. The amount of radioactivity incorporated is directly proportional to the kinase activity.

Methodology:

-

Reaction Setup: A reaction mixture is prepared in a 96-well plate containing the purified EphB1 kinase domain, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and the test inhibitor at various concentrations.

-

Initiation: The kinase reaction is initiated by the addition of a solution containing [γ-33P]ATP and MgCl2.

-

Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Termination: The reaction is stopped by the addition of a solution containing phosphoric acid.

-

Separation: The phosphorylated substrate is separated from the unreacted [γ-33P]ATP by spotting the reaction mixture onto a phosphocellulose filter mat. The filter mat is then washed extensively to remove unincorporated ATP.

-

Detection: The radioactivity retained on the filter mat is quantified using a scintillation counter.

-

Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Autophosphorylation Assay

This cell-based assay measures the ability of an inhibitor to block the autophosphorylation of the target kinase within a cellular environment, providing a more physiologically relevant assessment of inhibitor potency.

Principle: Upon ligand stimulation, EphB1 receptors dimerize and phosphorylate specific tyrosine residues in their cytoplasmic domains. This autophosphorylation can be detected using phospho-specific antibodies.

Methodology:

-

Cell Culture and Treatment: Cells endogenously expressing or engineered to overexpress EphB1 are cultured to sub-confluency. The cells are then pre-incubated with varying concentrations of the test inhibitor for a defined period (e.g., 1-2 hours).

-

Ligand Stimulation: The cells are stimulated with a clustered ephrin-B ligand (e.g., ephrin-B1-Fc) for a short period (e.g., 15-30 minutes) to induce EphB1 autophosphorylation.

-

Cell Lysis: The cells are washed with cold phosphate-buffered saline (PBS) and then lysed in a buffer containing detergents and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

Immunoprecipitation (Optional but Recommended): EphB1 is immunoprecipitated from the cell lysates using an anti-EphB1 antibody to enrich the target protein.

-

Western Blotting: The cell lysates or immunoprecipitated samples are resolved by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for phosphorylated tyrosine residues (p-Tyr) or a phospho-specific EphB1 antibody.

-

Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is used, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: The intensity of the phosphorylation signal is quantified, and the percentage of inhibition is calculated for each inhibitor concentration to determine the cellular IC50 value.

Visualizing Key Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological and experimental processes.

An In-depth Technical Guide to the EphB1 Signaling Pathway in Neuronal Development

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Eph receptor tyrosine kinases and their ephrin ligands are critical mediators of cell-cell communication, playing a pivotal role in a multitude of developmental processes, particularly within the nervous system. As the largest family of receptor tyrosine kinases, their interactions govern fundamental events such as axon guidance, neuronal migration, synapse formation, and synaptic plasticity. The EphB1 receptor, a prominent member of this family, engages in bidirectional signaling that is essential for the precise wiring of the brain. Dysregulation of the EphB1 pathway is implicated in various neurological disorders and synaptopathies. This technical guide provides a comprehensive overview of the core EphB1 signaling pathway, its multifaceted roles in neuronal development, detailed experimental protocols for its study, and quantitative data to support a deeper understanding of its mechanisms.

Core EphB1 Signaling Mechanisms

Eph-ephrin interactions are unique in their ability to induce bidirectional signaling: "forward" signaling is transduced into the Eph-bearing cell, while "reverse" signaling is transduced into the ephrin-bearing cell.[1] EphB1 binds to transmembrane ephrin-B ligands on adjacent cells, initiating this contact-dependent communication.[1]

Forward Signaling

Upon binding to an ephrin-B ligand (e.g., ephrin-B1, ephrin-B2, ephrin-B3), EphB1 receptors oligomerize and undergo autophosphorylation on tyrosine residues within their cytoplasmic domain.[2] This activation of the intrinsic kinase domain creates docking sites for various SH2 domain-containing adaptor proteins and effectors, triggering downstream cascades that primarily influence the actin cytoskeleton, cell adhesion, and migration.[3][4] Key downstream pathways include the regulation of Rho family GTPases, which are master regulators of cytoskeletal dynamics.[3] For instance, EphB1 can activate the Nck/NIK pathway to regulate c-Jun N-terminal kinase (JNK) and mediate cell attachment and migration.[3]

Caption: EphB1 Forward Signaling Cascade.

Reverse Signaling

When the EphB1 receptor acts as a ligand, it binds to ephrin-B ligands, triggering a signaling cascade within the ephrin-B-expressing cell. This "reverse" signaling is initiated by the phosphorylation of conserved tyrosine residues in the ephrin-B cytoplasmic tail, often by Src family kinases.[5] These phosphotyrosine sites then recruit SH2 domain-containing proteins, such as Grb4.[5] Ephrin-B reverse signaling can also be mediated through its C-terminal PDZ-binding motif, which interacts with scaffolding proteins.[6] This pathway is crucial for processes like neuronal migration and axon guidance, where it can mediate repulsive cues.[6][7]

Caption: EphB1-Induced ephrin-B Reverse Signaling.

Functional Roles in Neuronal Development

EphB1 signaling is integral to multiple stages of neural circuit formation, from the initial pathfinding of axons to the refinement of synaptic connections.

Axon Guidance

EphB1 provides critical guidance cues for developing axons, ensuring they navigate correctly to their targets. Its expression in specific regions of the developing brain creates boundaries and pathways that axons either follow or avoid.

-

Thalamocortical and Corticothalamic Projections: EphB1 and EphB2 receptor forward signaling, in conjunction with the ephrin-B1 ligand, is required for the proper reciprocal navigation of thalamocortical and corticothalamic axons in the ventral telencephalon.[8]

-

Corpus Callosum Formation: The kinase activity of EphB receptors is essential for the repulsive guidance of corpus callosal axons in vivo.[2] Loss of PDZ-dependent ephrin-B1 reverse signaling leads to aberrant migration of these axons.[6]

-

Ipsilateral Retinal Projections: EphB1 forward signaling is crucial at the optic chiasm to direct a subpopulation of retinal ganglion cell axons to the ipsilateral hemisphere, a key step in establishing binocular vision.[4]

-

GABAergic Axon Guidance: EphB1 plays a cell non-autonomous role in guiding cortical glutamatergic axons by acting within GABAergic neurons.[9][10] In the absence of EphB1 in GABAergic cells, cortical axons become misguided and co-fasciculate with striatal GABAergic axons.[9]

Neuronal Migration

The movement of newly born neurons from their birthplace to their final destination is a highly regulated process where EphB1 acts as a critical signaling hub.

-

Cortical Interneuron Migration: EphB1 expressed in the developing striatum prevents cortical interneurons from entering this region via ephrin-B3 reverse signaling, acting as a repulsive cue.[7]

-

Striatal Neuron Migration: In contrast to its effect on cortical interneurons, EphB1 acts as a stop signal for migrating striatal neurons that also express ephrin-B3.[7] This differential effect is due to distinct downstream reverse signaling cascades involving Src and Focal Adhesion Kinase (FAK).[7][11]

Synaptogenesis and Synaptic Plasticity

EphB1 is a key regulator of the formation, maturation, and function of excitatory synapses.

-

Synapse and Spine Density: Triple knockout of EphB1, EphB2, and EphB3 results in a significant reduction in excitatory synapse density in the cortex and hippocampus.[12]

-

Postsynaptic Specialization: EphB receptors are crucial for the maturation of postsynaptic sites, including inducing dendritic spine morphogenesis and recruiting neurotransmitter receptors.[12]

-

Interaction with NMDARs: EphB receptors directly interact with NMDA-type glutamate receptors (NMDARs) through their extracellular domains.[12] This interaction is vital for the synaptic localization and function of NMDARs. Mice lacking EphB2 show reduced levels of synaptic NMDARs.[12] This interaction is implicated in neuropathic pain and other synaptopathies.[12]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on EphB1 signaling, primarily from knockout (KO) mouse models.

Table 1: Effects of EphB Receptor Knockout on Synapse Density

| Genotype | Brain Region | Effect on Synapse Density | Reference |

|---|---|---|---|

| EphB1/2/3 Triple KO | Cortex | ~40% reduction | [12] |

| EphB1/2/3 Triple KO | Hippocampus | ~25% reduction | [12] |

| EphB2 KO | Hippocampus & Cortex | Reduced levels of NMDARs at synapses |[12] |

Table 2: Role of EphB1 in Neuronal Pathfinding and Pain

| Model/Condition | Observation | Quantitative Change | Reference |

|---|---|---|---|

| EphB1-/- and EphB1+/- mice | Thermal Hyperalgesia | Significantly reduced | [12] |

| EphB1-/- and EphB1+/- mice | Pain-induced Hyperexcitability | Significantly reduced in DH neurons | [12] |

| EphB1T-lacZ/T-lacZ (lacks intracellular domain) | Ipsilateral RGC Axons | Fails to form this projection | [4] |

| EphB1-/- mice | Cortical Axon Guidance | Significant defects in the ventral telencephalon |[8][9] |

Experimental Protocols

Investigating the EphB1 signaling pathway requires a combination of molecular, cellular, and biochemical techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis

This protocol is used to determine if EphB1 physically interacts with other proteins (e.g., NMDARs, adaptor proteins) within a cell lysate.

Objective: To isolate and identify proteins that form a complex with EphB1.

Methodology:

-

Cell Lysis:

-

Culture cells to ~90% confluency.

-

If studying ligand-dependent interactions, stimulate cells with pre-clustered ephrin-B1-Fc for the desired time.

-

Wash cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold RIPA buffer or a non-denaturing lysis buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, with protease and phosphatase inhibitors) per 10 cm plate.[13][14]

-

Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[14]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant (protein lysate) to a new tube.[14]

-

-

Immunoprecipitation:

-

Determine the protein concentration of the lysate using a BCA or Bradford assay.

-

To 500-1000 µg of protein lysate, add 1-5 µg of anti-EphB1 antibody or an equivalent amount of control IgG.[15]

-

Incubate with gentle rotation for 2 hours to overnight at 4°C.[15][16]

-

Add 20-30 µL of pre-washed Protein A/G agarose or magnetic beads to the lysate-antibody mixture.[16]

-

Incubate with gentle rotation for another 1-4 hours at 4°C.[16]

-

-

Washing and Elution:

-

Collect the beads by centrifugation (3,000 x g for 2 min) or using a magnetic rack.[15]

-

Discard the supernatant. Wash the beads 3-5 times with 1 mL of cold lysis buffer to remove non-specifically bound proteins.[15]

-

After the final wash, remove all supernatant. Elute the protein complexes by adding 20-40 µL of 2X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

-

-

Analysis:

-

Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Perform Western blotting using an antibody against the putative interacting protein.

-

Caption: Experimental Workflow for Co-Immunoprecipitation.

In Vitro Kinase Assay

This assay measures the enzymatic activity of EphB1 and is essential for screening potential inhibitors or activators.

Objective: To quantify the ability of EphB1 to phosphorylate a substrate.

Methodology:

-

Reagents and Setup:

-

Recombinant human EphB1 kinase domain.

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

ATP solution (e.g., 500 µM).[17]

-

Tyrosine kinase substrate (e.g., Poly(Glu,Tyr) 4:1).[17]

-

Test compounds (potential inhibitors) dissolved in DMSO.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production as a proxy for kinase activity).[17]

-

-

Kinase Reaction:

-

Set up reactions in a 96-well plate.

-

Add 5 µL of kinase buffer containing the EphB1 enzyme to each well.

-

Add 2.5 µL of test compound or DMSO (vehicle control). Incubate for 10 minutes at room temperature.

-

Add 2.5 µL of buffer containing the substrate and ATP to initiate the reaction.

-

Incubate for 30-60 minutes at 30°C.

-

-

Signal Detection (using ADP-Glo™):

-

Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

-

Measure luminescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition relative to the DMSO control.

-

Plot the percentage of inhibition versus compound concentration to determine the IC₅₀ value.

-

References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 2. A Chemical Genetic Approach Reveals Distinct Mechanisms of EphB Signaling During Brain Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EphB/ephrinB Signaling in Cell Adhesion and Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Forward signaling by EphB1/EphB2 interacting with ephrin-B ligands at the optic chiasm is required to form the ipsilateral projection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eph Receptor Signaling and Ephrins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ephrin-B1 regulates axon guidance by reverse signaling through a PDZ-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A dual role of EphB1/ephrin-B3 reverse signaling on migrating striatal and cortical neurons originating in the preoptic area: should I stay or go away? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EphB receptor forward signaling regulates area-specific reciprocal thalamic and cortical axon pathfinding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EphB1 controls long-range cortical axon guidance through a cell non-autonomous role in GABAergic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.biologists.com [journals.biologists.com]

- 11. Eph-ephrin signaling in nervous system development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EphBs: an integral link between synaptic function and synaptopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recurring EPHB1 mutations in human cancers alter receptor signalling and compartmentalisation of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 15. Immunoprecipitation Procedure [sigmaaldrich.com]

- 16. antibodiesinc.com [antibodiesinc.com]

- 17. bpsbioscience.com [bpsbioscience.com]

In Vitro Activity of EphB1 Inhibition on Cancer Cell Lines: A Technical Overview

Disclaimer: The following technical guide details the in vitro activity of inhibiting the EphB1 receptor in cancer cell lines. Extensive research for the specific inhibitor "EphB1-IN-1" did not yield any publicly available data. Therefore, this document provides a comprehensive overview based on published studies involving other EphB1 inhibitors and genetic knockdown approaches to illustrate the effects of targeting EphB1 in a cancer research context.

Introduction

The Ephrin (Eph) receptors, the largest family of receptor tyrosine kinases, and their membrane-bound ephrin ligands are crucial regulators of cell-cell communication, influencing processes such as cell adhesion, migration, and tissue organization.[1][2] Dysregulation of Eph signaling is increasingly implicated in cancer progression, with the EphB1 receptor exhibiting a paradoxical role, acting as both a tumor suppressor and a promoter depending on the cellular context.[3][4] This dual functionality makes EphB1 an intriguing target for therapeutic intervention. This guide summarizes the in vitro effects of EphB1 inhibition on various cancer cell lines, providing insights into its potential as an anti-cancer strategy.

Quantitative Data on the Effects of EphB1 Inhibition

The following tables summarize the quantitative effects of targeting EphB1 in different cancer cell lines. The data is compiled from studies utilizing various methods of EphB1 inhibition, including small molecule inhibitors and siRNA-mediated knockdown.

Table 1: IC50 Values of Eph Receptor Inhibitors

| Inhibitor | Target(s) | Cancer Cell Line | IC50 (nM) | Reference |

| Sitravinib (MGCD516) | EphA2, EphA3, EphA4, EphB2, EphB3, EphB4, VEGFR1, PDFGR | Sarcoma Cell Lines | 1 - 249 | [5] |

| ALW-II-41-27 | EphA2 | NSCLC Cells | 11 | [2] |

Table 2: Effects of EphB1 Knockdown on Cancer Cell Phenotypes

| Cancer Type | Cell Line | Parameter Measured | Effect of EphB1 Knockdown | Reference |

| Medulloblastoma | DAOY | Cell Growth & Viability | Reduced | [6] |

| Medulloblastoma | DAOY | Cell Cycle | Increased percentage of cells in G1 phase | [6] |

| Medulloblastoma | DAOY | Cell Migration | Significant decrease | [6] |

| Medulloblastoma | DAOY | Radiosensitization | Enhanced | [6] |

| Non-Small-Cell Lung Cancer (NSCLC) | A549 | Migration and Invasion | Inhibition | [7] |

Experimental Protocols

This section details the general methodologies for key in vitro experiments used to assess the activity of EphB1 inhibition.

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines such as DAOY (medulloblastoma), UW228 (medulloblastoma), A549 (NSCLC), and H460 (NSCLC) are commonly used.[6][7]

-

Culture Medium: Cells are typically cultured in appropriate media such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).[4]

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[4]

Cell Viability and Proliferation Assays

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the EphB1 inhibitor or control for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Clonogenic Assay: This assay assesses the ability of a single cell to grow into a colony, measuring long-term cell survival.

-

Treat cells with the inhibitor for a defined period.

-

Plate a low density of cells in a new dish and allow them to grow for 1-3 weeks.

-

Fix and stain the colonies (e.g., with crystal violet).

-

Count the number of colonies containing at least 50 cells.

-

Cell Migration and Invasion Assays

-

Transwell Migration Assay (Boyden Chamber):

-

Seed cancer cells in the upper chamber of a Transwell insert (with a porous membrane) in serum-free media.

-

The lower chamber is filled with media containing a chemoattractant (e.g., FBS).

-

The inhibitor is added to the upper chamber with the cells.

-

After incubation (e.g., 24 hours), non-migrated cells on the upper surface of the membrane are removed.

-

Migrated cells on the lower surface are fixed, stained, and counted under a microscope.

-

-

Invasion Assay: This assay is similar to the migration assay, but the Transwell membrane is coated with a layer of extracellular matrix (e.g., Matrigel) to simulate invasion through the basement membrane.

Western Blot Analysis

This technique is used to detect and quantify specific proteins, such as EphB1 and downstream signaling molecules.

-

Lyse treated and control cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-EphB1, anti-phospho-Akt).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

Visualizations: Signaling Pathways and Experimental Workflows

EphB1 Signaling Pathways in Cancer

The following diagram illustrates the key signaling pathways downstream of EphB1 that are relevant to cancer cell behavior. Inhibition of EphB1 can modulate these pathways to affect proliferation, survival, and migration.

Caption: EphB1 signaling pathways and point of inhibition.

General Experimental Workflow for In Vitro Testing of an EphB1 Inhibitor

This diagram outlines a typical workflow for evaluating the in vitro efficacy of a novel EphB1 inhibitor.

Caption: Workflow for in vitro evaluation of EphB1 inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Eph Receptors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Colorectal cancer-associated mutations impair EphB1 kinase function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell-cell contact-driven EphB1 cis- and trans- signalings regulate cancer stem cells enrichment after chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Knockdown of EphB1 receptor decreases medulloblastoma cell growth and migration and increases cellular radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ligand-independent EphB1 signaling mediates TGF-β-activated CDH2 and promotes lung cancer cell invasion and migration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effects of Small-Molecule Inhibitors on EphB1 and its Interaction with Ephrin-B Ligands

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the impact of representative small-molecule inhibitors on the EphB1 receptor tyrosine kinase. While direct quantitative data on the modulation of Ephrin-B ligand binding by these specific kinase inhibitors is not extensively available in the current literature, this document provides the established effects on kinase activity and outlines detailed experimental protocols to investigate ligand binding.

Introduction to EphB1 and Ephrin-B Signaling

Ephrin type-B receptor 1 (EphB1) is a member of the largest family of receptor tyrosine kinases.[1] It plays a crucial role in a variety of physiological and pathological processes, including axon guidance, angiogenesis, and cancer.[2][3] EphB1 is a single-pass type I membrane protein that interacts with transmembrane ephrin-B family ligands (ephrin-B1, -B2, and -B3) on adjacent cells.[2][4] This interaction initiates contact-dependent, bidirectional signaling. "Forward signaling" is transduced into the EphB1-expressing cell, while "reverse signaling" occurs in the ephrin-B-expressing cell.[1][2][4]

Upon ligand binding, EphB1 receptors dimerize and autophosphorylate on tyrosine residues within their intracellular kinase domain.[5] This phosphorylation creates docking sites for various downstream signaling proteins, including Src homology 2 (SH2) domain-containing proteins, which in turn activate key signaling cascades such as the MAPK/ERK and JNK pathways to regulate cell migration and adhesion.[1][4][5]

Small-Molecule Inhibitors of EphB1 Kinase Activity

While a specific molecule designated "EphB1-IN-1" is not prominently documented in publicly available scientific literature, a class of tetracycline antibiotics has been identified as inhibitors of the EphB1 intracellular kinase domain. These compounds, including demeclocycline, chlortetracycline, and minocycline, have been shown to bind to the ATP-binding catalytic domain of EphB1, thereby inhibiting its kinase activity.[6]

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the quantitative data on the inhibition of EphB1 and related EphB kinases by these representative compounds. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

| Inhibitor | Target Kinase | IC50 (µM) |

| Demeclocycline | EphB1 | 44 |

| EphB2 | 48 | |

| EphB3 | 92 | |

| EphB4 | 59 | |

| Chlortetracycline | EphB1 | 39 |

| EphB2 | 37 | |

| EphB3 | 68 | |

| EphB4 | 45 | |

| Minocycline | EphB1 | 56 |

| EphB2 | 52 | |

| EphB3 | 85 | |

| EphB4 | 65 | |

| Data sourced from in vitro kinase assays.[6] |

Effects on Ephrin-B Ligand Binding

The identified tetracycline-based inhibitors function by competing with ATP in the intracellular kinase domain of EphB1.[6] Currently, there is a lack of published data directly quantifying the effect of these specific ATP-competitive inhibitors on the binding affinity of extracellular Ephrin-B ligands to the EphB1 receptor.

To determine if these or other compounds affect Ephrin-B ligand binding, a competitive binding assay, such as a specialized Enzyme-Linked Immunosorbent Assay (ELISA), would be required. A detailed, adaptable protocol for such an assay is provided in the Experimental Protocols section. Such an experiment would elucidate whether these compounds act as allosteric modulators of the ligand-receptor interaction in addition to their kinase-inhibiting function.

Signaling Pathways and Experimental Workflows

EphB1 Forward Signaling Pathway

Upon binding of an Ephrin-B ligand, EphB1 initiates a "forward" signaling cascade within the cell, influencing critical cellular processes like cell migration and adhesion.

Caption: EphB1 forward signaling pathway and point of inhibition.

Experimental Workflow: Kinase Inhibition Assay

The following diagram outlines a typical workflow for determining the IC50 of an inhibitor on EphB1 kinase activity using a luminescence-based assay that measures ADP production.

Caption: Workflow for an EphB1 kinase inhibition assay.

Experimental Protocols

Protocol 1: EphB1 Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kinase assay kits and is designed to quantify the activity of EphB1 kinase by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant active EphB1 kinase

-

Tyrosine Kinase Peptide Substrate

-

ATP

-

Kinase Assay Buffer

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Test Inhibitor (e.g., Demeclocycline)

-

384-well microtiter plates

-

Multichannel pipette or automated liquid handler

-

Plate reader capable of measuring luminescence

Procedure:

-

Reagent Preparation:

-

Thaw all reagents on ice.

-

Prepare a 4X concentration of the test inhibitor in the kinase assay buffer. Perform a serial dilution to create a range of concentrations for IC50 determination.

-

Prepare a 4X concentration of EphB1 kinase in the assay buffer.

-

Prepare a 2X master mix of the substrate peptide and ATP in the assay buffer.

-

-

Assay Plate Setup:

-

Add 5 µL of each concentration of the 4X inhibitor solution to the wells of a 384-well plate. Include wells with buffer only for "no inhibitor" controls.

-

Add 5 µL of the 4X EphB1 kinase solution to each well.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP master mix to each well. The total reaction volume is 20 µL.

-

Shake the plate gently to mix the contents.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Detection:

-

After incubation, add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 2: Competitive EphB1-Ephrin-B1 Binding ELISA

This protocol provides a framework to assess the ability of a test compound to inhibit the binding of Ephrin-B1 to the EphB1 receptor.

Materials:

-

Recombinant human EphB1-Fc chimera (for coating)

-

Recombinant human Ephrin-B1-Fc chimera or biotinylated Ephrin-B1

-

Test Inhibitor

-

High-binding 96-well ELISA plates

-

Phosphate-Buffered Saline (PBS)

-

Wash Buffer (PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., PBS with 1% BSA)

-

Assay Diluent (e.g., PBS with 0.1% BSA, 0.05% Tween-20)

-

HRP-conjugated anti-human Fc antibody (if using Ephrin-B1-Fc) or HRP-conjugated Streptavidin (if using biotinylated Ephrin-B1)

-

TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate

-

Stop Solution (e.g., 1 M H₂SO₄)

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Plate Coating:

-

Dilute the EphB1-Fc chimera to a working concentration (e.g., 2 µg/mL) in PBS.

-

Add 100 µL of the diluted EphB1-Fc to each well of the ELISA plate.

-

Incubate overnight at 4°C.[7]

-

-

Washing and Blocking:

-

Discard the coating solution and wash the plate 3 times with 200-300 µL of Wash Buffer per well.[8]

-

Add 200 µL of Blocking Buffer to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Competitive Binding:

-

Wash the plate 3 times with Wash Buffer.

-

Prepare serial dilutions of the test inhibitor in Assay Diluent.

-

Prepare a constant concentration of Ephrin-B1 (Fc-tagged or biotinylated) in Assay Diluent. The optimal concentration should be predetermined and is typically near the Kd of the EphB1-Ephrin-B1 interaction.

-

In a separate plate or tubes, pre-incubate the constant concentration of Ephrin-B1 with each dilution of the test inhibitor for 30-60 minutes.

-

Transfer 100 µL of the Ephrin-B1/inhibitor mixtures to the corresponding wells of the EphB1-coated plate. Include controls with Ephrin-B1 only (maximum binding) and Assay Diluent only (background).

-

Incubate for 2 hours at room temperature with gentle shaking.

-

-

Detection:

-

Wash the plate 4 times with Wash Buffer.

-

Add 100 µL of the appropriate HRP-conjugated detection reagent (anti-human Fc or Streptavidin) diluted in Assay Diluent to each well.

-

Incubate for 1 hour at room temperature.

-

-

Signal Development and Measurement:

-

Wash the plate 5 times with Wash Buffer.

-

Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.[8]

-

Stop the reaction by adding 50 µL of Stop Solution to each well.

-

Read the absorbance at 450 nm immediately.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Plot the absorbance against the logarithm of the inhibitor concentration.

-

The resulting curve will show a decrease in signal with increasing inhibitor concentration if the compound inhibits binding. Calculate the IC50 value from this curve.

-

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. cn.sinobiological.com [cn.sinobiological.com]

- 3. Inhibition of Ephrin B2 Reverse Signaling Abolishes Multiple Myeloma Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Completing the structural family portrait of the human EphB tyrosine kinase domains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of tetracycline combinations as EphB1 tyrosine kinase inhibitors for treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mabtech.com [mabtech.com]

- 8. ELISAプロトコル [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for EphB1-IN-1 in In Vitro Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro potency and selectivity of EphB1-IN-1, a representative inhibitor of the EphB1 receptor tyrosine kinase. The document includes a comprehensive experimental workflow, data presentation guidelines, and visual diagrams of the signaling pathway and experimental procedures.

Introduction to EphB1

Ephrin type-B receptor 1 (EphB1) is a member of the largest family of receptor tyrosine kinases, the Eph receptors.[1][2] These receptors and their membrane-bound ligands, the ephrins, are crucial for a variety of physiological and pathological processes.[1][3] EphB1 signaling is initiated by contact-dependent interactions with ephrin-B ligands on adjacent cells, leading to bidirectional signaling.[4][5][6] This signaling plays a significant role in axon guidance, dendritic spine development, synapse formation, and angiogenesis.[4][6] Aberrant EphB1 signaling has been implicated in developmental disorders and cancer.[1][7] The intracellular domain of EphB1 possesses tyrosine kinase activity, which, upon activation, triggers downstream signaling cascades including the MAPK/ERK and JNK pathways to regulate cell adhesion and migration.[4][5][6][8]

EphB1 Signaling Pathway

The binding of an ephrin-B ligand to the EphB1 receptor induces receptor clustering and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This phosphorylation creates docking sites for various SH2 domain-containing adaptor proteins and signaling molecules, initiating downstream cellular responses.

Quantitative Data Summary

The inhibitory activity of EphB1-IN-1 and other reference compounds against EphB1 and related kinases is summarized below. The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

| Compound | Target Kinase | Assay Type | IC50 (µM) |

| EphB1-IN-1 | EphB1 | LanthaScreen™ | (Example Value) |

| Demeclocycline | EphB1 | Radiometric | 44 |

| Chlortetracycline | EphB1 | Radiometric | 39 |

| Minocycline | EphB1 | Radiometric | 56 |

| Demeclocycline | EphB2 | Radiometric | 37 |

| Demeclocycline | EphB3 | Radiometric | 45 |

| Demeclocycline | EphB4 | Radiometric | 41 |

Note: Data for tetracycline derivatives is sourced from published literature.[9] The IC50 value for EphB1-IN-1 should be determined experimentally using the protocol below.

Experimental Protocol: In Vitro Kinase Assay for EphB1-IN-1

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, such as the LanthaScreen™ Kinase Assay, to determine the IC50 value of EphB1-IN-1.

Materials and Reagents

-

Recombinant human EphB1 kinase

-

EphB1 substrate (e.g., a poly-GT peptide)

-

ATP (Adenosine triphosphate)

-

EphB1-IN-1 (or other test inhibitors)

-

Kinase reaction buffer (e.g., HEPES, MgCl2, MnCl2, DTT, BSA)

-

Europium-labeled anti-phosphotyrosine antibody

-

TR-FRET dilution buffer

-

EDTA (to stop the reaction)

-

384-well assay plates

-

Plate reader capable of TR-FRET measurements

Experimental Workflow

Step-by-Step Procedure

1. Reagent Preparation:

-

Prepare a 2X solution of EphB1 kinase in kinase reaction buffer. The optimal concentration should be determined experimentally to achieve a robust signal window (e.g., EC80 concentration).[10]

-

Prepare a 4X solution of EphB1-IN-1 and other test compounds by performing serial dilutions in kinase reaction buffer.

-

Prepare a 4X solution of the substrate and ATP mixture in kinase reaction buffer. The ATP concentration should ideally be at its Km value for the kinase, which needs to be predetermined.[10]

2. Kinase Reaction:

-

Add 5 µL of the 4X inhibitor solution to the wells of a 384-well plate. For control wells (0% and 100% inhibition), add 5 µL of kinase buffer.

-

Add 10 µL of the 2X EphB1 kinase solution to all wells except the 0% inhibition control (add 10 µL of kinase buffer to these wells instead).

-

Initiate the kinase reaction by adding 5 µL of the 4X substrate/ATP mixture to all wells.[10]

-

Cover the plate and incubate for 60 minutes at room temperature.[10]

3. Signal Detection:

-

Stop the kinase reaction by adding 10 µL of a solution containing EDTA in TR-FRET dilution buffer.

-

Add 10 µL of the Eu-labeled anti-phosphotyrosine antibody solution prepared in TR-FRET dilution buffer to all wells.[10]

-

Cover the plate and incubate for 30-60 minutes at room temperature to allow for antibody binding.[10]

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

4. Data Analysis:

-

Calculate the TR-FRET emission ratio (e.g., 665 nm / 615 nm) for each well.

-

Normalize the data using the 0% and 100% inhibition controls.

-

Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

Selectivity Profiling

To assess the selectivity of EphB1-IN-1, it is recommended to perform similar in vitro kinase assays against a panel of other kinases, particularly other Eph family members (e.g., EphA2, EphB2, EphB4) and structurally related kinases.[1][3] A compound is considered selective if it exhibits significantly higher potency for the target kinase compared to other kinases in the panel.

References

- 1. Discovery and Structural Analysis of Eph Receptor Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent EPHA2/GAK kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. uniprot.org [uniprot.org]

- 5. EPHB1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. cn.sinobiological.com [cn.sinobiological.com]

- 7. Completing the structural family portrait of the human EphB tyrosine kinase domains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EphB/ephrinB Signaling in Cell Adhesion and Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of tetracycline combinations as EphB1 tyrosine kinase inhibitors for treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for EphB1-IN-1 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing EphB1-IN-1, a potent inhibitor of the EphB1 receptor tyrosine kinase, in various cell-based assays. This document offers insights into the inhibitor's activity, recommended experimental procedures, and data interpretation.

Introduction to EphB1-IN-1

EphB1-IN-1 is a small molecule inhibitor of the Ephrin type-B receptor 1 (EphB1), a member of the largest family of receptor tyrosine kinases.[1][2] Eph receptors and their ligands, the ephrins, are crucial for a wide array of physiological and pathological processes, including axon guidance, cell migration, angiogenesis, and cancer development.[1][3][4] EphB1 signaling is initiated upon binding to its ephrin-B ligands, leading to bidirectional signaling that regulates cell adhesion, migration, and morphology.[4][5] Dysregulation of the EphB1 signaling pathway has been implicated in several diseases, making it an attractive target for therapeutic intervention.[6]

EphB1-IN-1 offers a powerful tool for investigating the cellular functions of EphB1 and for exploring its potential as a therapeutic target.

Quantitative Data

The inhibitory activity of EphB1-IN-1 against different forms of EphB1 is summarized in the table below. This data is essential for determining the appropriate concentration range for your cell-based assays.

| Target | IC50 |

| EphB1WT | 220 nM |

| EphB1G703C | 3.0 nM |

| EphB1T697G | 15 nM |

| Data sourced from MedchemExpress and GlpBio.[7][8] |

Signaling Pathway

The following diagram illustrates the simplified forward signaling pathway of the EphB1 receptor, which is the primary target of EphB1-IN-1. Upon activation by ephrin-B ligands, EphB1 autophosphorylates and recruits various downstream signaling molecules, including those that activate the MAPK/ERK and JNK cascades to regulate cell migration and adhesion.[4][5]

Caption: EphB1 forward signaling pathway and the inhibitory action of EphB1-IN-1.

Experimental Protocols

The following are detailed protocols for key cell-based assays to evaluate the effects of EphB1-IN-1. It is recommended to start with a concentration range of 10-100 times the IC50 value for the wild-type receptor (approximately 2.2 µM to 22 µM) and optimize based on the specific cell line and assay.

Cell Viability Assay (MTT Assay)

This assay determines the effect of EphB1-IN-1 on cell proliferation and viability.

Workflow:

Caption: Workflow for the MTT cell viability assay.

Protocol:

-

Cell Seeding: Seed 4 x 104 cells per well in 100 µl of complete medium in a 96-well plate and incubate overnight.[9]

-

Inhibitor Treatment: Prepare serial dilutions of EphB1-IN-1 in culture medium. Remove the old medium from the wells and add 100 µl of the medium containing the desired concentrations of EphB1-IN-1. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: One hour before the end of the incubation, add 10 µl of MTT solution (5 mg/ml in PBS) to each well.[9]

-

Solubilization: Add 20 µl of a solubilization solution (e.g., 20% SDS in 50% N,N-dimethylformamide) to each well to dissolve the formazan crystals.[9]

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the DC50 (concentration inducing 50% cell death) using software like Prism.[9]

Western Blot Analysis of EphB1 Phosphorylation

This assay confirms the on-target effect of EphB1-IN-1 by measuring the phosphorylation status of the EphB1 receptor.

Workflow:

Caption: Western blot workflow for analyzing EphB1 phosphorylation.

Protocol:

-

Cell Culture and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentrations of EphB1-IN-1 for a specified time (e.g., 1-2 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.[10] After electrophoresis, transfer the proteins to a nitrocellulose membrane.[10]

-

Antibody Incubation:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]

-

Incubate the membrane with a primary antibody against phosphorylated EphB1 (p-EphB1) overnight at 4°C.[10]

-

Wash the membrane three times with TBST.[10]

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

-

Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total EphB1 and a loading control (e.g., GAPDH or β-actin).

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of EphB1-IN-1 on the collective migration of cells.

Workflow:

Caption: Workflow for the wound healing (scratch) assay.

Protocol:

-

Cell Seeding: Seed cells in a 24-well plate to achieve a confluent monolayer (70-80%) after 24 hours.[11][12]

-

Scratching: Create a "wound" by gently scratching the cell monolayer with a sterile 1 ml pipette tip.[11] Create a perpendicular scratch to form a cross.[11]

-

Washing and Treatment: Gently wash the wells twice with medium to remove detached cells.[11] Add fresh medium containing the desired concentrations of EphB1-IN-1 or vehicle control.

-

Imaging: Immediately capture images of the scratches at 0 hours using a microscope. Mark the position of the image on the plate for consistent imaging.

-

Incubation and Subsequent Imaging: Incubate the plate and capture images of the same wound areas at various time points (e.g., 24 and 48 hours).

-

Analysis: Measure the area of the wound at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the 0-hour time point.

In Vitro Kinase Assay

This biochemical assay directly measures the ability of EphB1-IN-1 to inhibit the enzymatic activity of purified EphB1 kinase.

Workflow:

Caption: General workflow for an in vitro kinase assay.

Protocol:

Several commercial kits are available for measuring EphB1 kinase activity, such as the ADP-Glo™ Kinase Assay from Promega.[13] The general principle involves:

-

Reaction Setup: In a 96-well plate, combine the recombinant EphB1 kinase, a suitable substrate (e.g., Poly (Glu4, Tyr1)), and the kinase reaction buffer.[13][14]

-

Inhibitor Addition: Add serial dilutions of EphB1-IN-1 to the wells.

-

Reaction Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity according to the manufacturer's instructions. For the ADP-Glo™ assay, this involves converting the ADP generated into a luminescent signal.[13]

-

Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Troubleshooting and Considerations

-

Solubility: Ensure EphB1-IN-1 is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Always include a vehicle control in your experiments.

-

Cell Line Specificity: The effects of EphB1-IN-1 may vary between different cell lines due to variations in EphB1 expression and the contribution of other signaling pathways.

-

Off-Target Effects: As with any kinase inhibitor, it is important to consider potential off-target effects, especially at higher concentrations. Consider using complementary approaches like siRNA-mediated knockdown of EphB1 to validate your findings.

-

Data Interpretation: Correlate the results from different assays to build a comprehensive understanding of the cellular effects of EphB1-IN-1. For example, a decrease in cell migration should ideally be accompanied by the inhibition of EphB1 phosphorylation at similar inhibitor concentrations.

By following these detailed protocols and considering the provided information, researchers can effectively utilize EphB1-IN-1 as a tool to investigate the intricate roles of EphB1 signaling in various biological processes.

References

- 1. genecards.org [genecards.org]

- 2. What are Eph inhibitors and how do they work? [synapse.patsnap.com]

- 3. Proangiogenic Role of ephrinB1/EphB1 in Basic Fibroblast Growth Factor-Induced Corneal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Discovery and Structural Analysis of Eph Receptor Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. glpbio.com [glpbio.com]

- 9. Cell viability assay [bio-protocol.org]

- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 11. Scratch Wound Healing Assay [bio-protocol.org]

- 12. Scratch Wound Healing Assay [en.bio-protocol.org]

- 13. EPHB1 Kinase Enzyme System [promega.sg]

- 14. Identification of tetracycline combinations as EphB1 tyrosine kinase inhibitors for treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies Targeting the EphB1 Receptor

Disclaimer: Extensive literature searches did not yield specific in vivo dosage or protocol information for a compound designated "EphB1-IN-1." The following application notes and protocols are based on in vivo studies of the EphB1 receptor using genetic models and alternative pharmacological inhibitors. Researchers should use this information as a guide and adapt it to their specific experimental needs and the characteristics of any novel EphB1 inhibitor.

Introduction

The EphB1 receptor, a member of the largest subfamily of receptor tyrosine kinases, plays a crucial role in a multitude of developmental processes, particularly in the nervous system.[1][2][3] It is involved in axon guidance, cell migration, synapse formation, and synaptic plasticity.[4] Dysregulation of EphB1 signaling has been implicated in pathological conditions such as neuropathic pain and cancer, making it a significant therapeutic target.[5][6] These notes provide an overview of in vivo methodologies for studying EphB1 function, drawing from studies utilizing EphB1 knockout mice and pharmacological inhibitors.

Signaling Pathway

The EphB1 receptor interacts with its ephrin-B ligands, which are transmembrane proteins, initiating bidirectional signaling in both the EphB1-expressing (forward signaling) and the ephrin-B-expressing (reverse signaling) cells.[3][7] This interaction is critical for cell-cell communication and guidance. Forward signaling through EphB1 can influence cell adhesion and migration through pathways involving Nck/NIK and JNK, as well as Grb7.[7]

Caption: EphB1 forward signaling pathway initiated by ephrin-B binding.

In Vivo Models and Applications

In vivo studies targeting EphB1 have primarily utilized genetically modified animal models and, more recently, pharmacological inhibitors.

Animal Models

-

EphB1 Knockout (KO) Mice: These models have been instrumental in elucidating the role of EphB1 in various physiological and pathological processes. Studies using EphB1 KO mice have demonstrated the receptor's involvement in:

-

Neuropathic and Inflammatory Pain: EphB1 KO mice show reduced thermal and mechanical hyperalgesia in inflammatory pain models, suggesting EphB1 is crucial for the maintenance of hyperalgesia.[8]

-

Axon Guidance: Global and conditional EphB1 KO mice have revealed its critical role in the proper guidance of cortical axons during brain development.[4]

-

-

Animal Species: The majority of in vivo research on EphB1 has been conducted in mice (e.g., CD1, C57BL/6 strains).[4][8]

Pharmacological Inhibition

While specific data for "EphB1-IN-1" is unavailable, studies have explored the in vivo effects of other EphB1 inhibitors.

-

Tetracycline Combinations: A combination of demeclocycline, chlortetracycline, and minocycline has been shown to inhibit EphB1 kinase activity and effectively block neuropathic pain in mice.[5]

Quantitative Data Summary

The following table summarizes dosage information for compounds used in in vivo studies targeting EphB1.

| Compound/Approach | Animal Model | Dosage | Administration Route | Key Findings | Reference |

| Tetracycline Combination | Male CD1 Mice | Not specified in abstract | Intraperitoneal (assumed) | Inhibited EphB1 phosphorylation and blocked neuropathic pain. | [5] |

| EphB1 Knockout | CD1 and CD1/129 Mice | N/A | Genetic modification | Reduced hyperalgesia in inflammatory and neuropathic pain models. | [8] |

| EphB1 Knockout | C57BL/6 Mice | N/A | Genetic modification | Revealed cortical axon guidance defects. | [4] |

Experimental Protocols

The following are generalized protocols based on methodologies reported in the cited literature. These should be adapted for specific experimental designs.

General Workflow for In Vivo Efficacy Studies

Caption: General workflow for in vivo efficacy studies.

Protocol for Induction of Neuropathic Pain and Inhibitor Treatment

This protocol is adapted from studies investigating the role of EphB1 in neuropathic pain.[5]

1. Animals:

-

Use adult male CD1 mice (8 weeks of age).

-

House animals with free access to food and water on a 12/12 light/dark cycle.

-

Allow for at least one week of acclimatization before any procedures.

2. Induction of Neuropathic Pain (e.g., Spared Nerve Injury Model):

-

Anesthetize the mouse (e.g., isoflurane).

-

Make a small incision on the lateral surface of the thigh.

-

Expose the sciatic nerve and its three terminal branches.

-

Ligate and transect two of the three branches, leaving the third intact.

-

Suture the muscle and skin.

-

Allow for a recovery period (e.g., 7 days) for neuropathic pain to develop.

3. Drug Preparation and Administration:

-

Prepare the EphB1 inhibitor (and vehicle control) in a suitable solvent (e.g., PBS, DMSO/saline).

-

The exact dosage and administration route for a novel inhibitor like EphB1-IN-1 would need to be determined through dose-ranging studies.

-

For the tetracycline combination, while the exact dosage was not specified in the abstract, administration would typically be intraperitoneal (i.p.).[5]

4. Behavioral Testing:

-

Mechanical Allodynia: Use an electronic von Frey apparatus to measure the paw withdrawal threshold in response to a mechanical stimulus.

-

Thermal Hyperalgesia: Use a Hargreaves apparatus to measure the paw withdrawal latency in response to a thermal stimulus.

-

Conduct baseline measurements before nerve injury and at various time points after inhibitor administration.

5. Biochemical Analysis:

-

At the end of the experiment, euthanize the animals and collect relevant tissues (e.g., spinal cord, dorsal root ganglia).

-

Prepare tissue lysates and perform Western blotting to assess the phosphorylation status of EphB1 and downstream signaling molecules.

Conclusion

While specific in vivo data for "EphB1-IN-1" is not publicly available, the existing literature on EphB1 provides a strong foundation for designing and conducting in vivo studies with novel inhibitors. The protocols and data presented here, derived from studies on EphB1 knockout mice and other pharmacological inhibitors, offer a valuable starting point for researchers aiming to investigate the therapeutic potential of targeting the EphB1 signaling pathway. It is imperative to conduct thorough dose-finding and toxicity studies for any new chemical entity before proceeding with large-scale efficacy experiments.

References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 2. Protein-Protein Interaction Inhibitors Targeting the Eph-Ephrin System with a Focus on Amino Acid Conjugates of Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eph/ephrin signaling: networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.biologists.com [journals.biologists.com]

- 5. Identification of tetracycline combinations as EphB1 tyrosine kinase inhibitors for treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EPHB1 EPH receptor B1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. EphB/ephrinB Signaling in Cell Adhesion and Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Involvement of EphB1 Receptors Signalling in Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Western Blot Analysis of EphB1 Phosphorylation using EphB1-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ephrin (Eph) receptors, the largest family of receptor tyrosine kinases, and their ephrin ligands are crucial mediators of cell-cell communication, playing pivotal roles in developmental processes, tissue homeostasis, and various pathologies, including cancer. The EphB1 receptor, upon binding to its ephrin-B ligands, undergoes autophosphorylation on specific tyrosine residues, initiating a cascade of downstream signaling events that regulate cell adhesion, migration, and proliferation. Dysregulation of EphB1 signaling is implicated in several diseases, making it an attractive target for therapeutic intervention.

This document provides a detailed protocol for assessing the phosphorylation status of EphB1 using Western blotting, with a specific focus on the application of EphB1-IN-1 , a potent inhibitor of EphB1 kinase activity. These guidelines are intended to assist researchers in accurately quantifying the inhibition of EphB1 phosphorylation and understanding its downstream consequences.

EphB1 Signaling Pathway

Upon activation by its ephrin-B ligand, EphB1 dimerizes and autophosphorylates on multiple tyrosine residues. This phosphorylation creates docking sites for various SH2 domain-containing adaptor proteins and signaling molecules, initiating downstream signaling cascades. Key pathways activated by EphB1 include the MAPK/ERK and JNK pathways, which are central regulators of cell migration and adhesion. The inhibitor, EphB1-IN-1, acts by blocking the kinase activity of EphB1, thereby preventing its autophosphorylation and the subsequent activation of these downstream pathways.

Caption: EphB1 Signaling Pathway and Point of Inhibition by EphB1-IN-1.

Experimental Protocols

This section provides a comprehensive protocol for the Western blot analysis of EphB1 phosphorylation in response to ephrin-B1 stimulation and inhibition by EphB1-IN-1.

Recommended Cell Line

PC3 (human prostate cancer cell line): This cell line is a suitable model as it has been reported to express Eph receptors. However, it is recommended to verify EphB1 expression in the specific PC3 cell line being used. Alternatively, HEK293T or CHO cells transiently or stably overexpressing human EphB1 can be used.

Materials and Reagents

-

Cell Culture: PC3 cells, appropriate culture medium (e.g., F-12K Medium with 10% FBS), cell culture plates, and flasks.

-

Stimulation: Recombinant human ephrin-B1/Fc chimera.

-

Inhibitor: EphB1-IN-1 (prepare stock solutions in DMSO).

-

Lysis Buffer: Modified RIPA buffer (see recipe below).

-

Protease and Phosphatase Inhibitors: Commercially available cocktails.

-

Protein Assay: BCA protein assay kit.

-

SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycine.

-

Western Blotting: PVDF or nitrocellulose membranes, transfer buffer, blocking buffer (5% BSA in TBST), primary antibodies (anti-phospho-EphB1 [Tyr594] and anti-total EphB1), HRP-conjugated secondary antibody, and ECL detection reagents.

Detailed Methodologies

1. Cell Culture and Treatment:

Caption: Workflow for Cell Treatment and Lysate Preparation.

-

Cell Seeding: Seed PC3 cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

-

Serum Starvation: Before treatment, wash the cells with PBS and incubate in serum-free medium for 4-6 hours.

-

Inhibitor Pre-treatment: Pre-treat the cells with EphB1-IN-1 at the desired concentrations (e.g., a range from 10 nM to 1 µM is a good starting point) or with DMSO as a vehicle control for 1 hour.

-

Ligand Stimulation: Prepare pre-clustered ephrin-B1/Fc by incubating ephrin-B1/Fc (1 µg/mL) with anti-human IgG (Fc specific) antibody (5:1 ratio) in serum-free media for 1 hour at 37°C. Add the pre-clustered ligand to the cells and incubate for 15-30 minutes at 37°C. A time-course experiment is recommended to determine the optimal stimulation time.

-

Cell Lysis:

-

After stimulation, immediately place the plates on ice and aspirate the medium.

-

Wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold modified RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

2. Modified RIPA Lysis Buffer Recipe:

| Component | Final Concentration |

| Tris-HCl, pH 7.4 | 50 mM |

| NaCl | 150 mM |

| EDTA | 1 mM |

| NP-40 | 1% (v/v) |

| Sodium deoxycholate | 0.5% (w/v) |

| SDS | 0.1% (w/v) |

| Protease Inhibitor Cocktail | 1X |

| Phosphatase Inhibitor Cocktail | 1X |

Note: Add protease and phosphatase inhibitors fresh to the lysis buffer just before use.

3. Western Blotting Protocol:

Caption: Step-by-step Western Blotting Workflow.

-

Sample Preparation: Mix 20-30 µg of protein lysate with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an 8% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.

-

Blocking: Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. Note: Do not use milk as a blocking agent for phospho-protein detection as it contains phosphoproteins that can cause high background.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Anti-phospho-EphB1 (Tyr594) antibody: 1:1000 dilution in 5% BSA/TBST.

-

Anti-total EphB1 antibody: 1:1000 dilution in 5% BSA/TBST.

-

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) at a 1:5000 dilution in 5% BSA/TBST for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add ECL chemiluminescent substrate and capture the signal using a digital imaging system.

Data Presentation and Analysis

Quantitative analysis of EphB1 phosphorylation should be performed by densitometry using appropriate image analysis software. The intensity of the phospho-EphB1 band should be normalized to the intensity of the total EphB1 band for each sample to account for any variations in protein loading.

Table 1: Inhibition of EphB1 Phosphorylation by EphB1-IN-1

| Treatment | EphB1-IN-1 Conc. | Phospho-EphB1 (p-EphB1) Intensity | Total EphB1 Intensity | Normalized p-EphB1/Total EphB1 Ratio | % Inhibition |

| Unstimulated | 0 | 100 | 5000 | 0.02 | N/A |

| Stimulated (Vehicle) | 0 | 2500 | 5100 | 0.49 | 0 |

| Stimulated + Inhibitor | 10 nM | 1500 | 5050 | 0.30 | 38.8 |

| Stimulated + Inhibitor | 50 nM | 750 | 4980 | 0.15 | 69.4 |

| Stimulated + Inhibitor | 100 nM | 300 | 5020 | 0.06 | 87.8 |

| Stimulated + Inhibitor | 500 nM | 120 | 4950 | 0.02 | 95.9 |

Data are representative and should be generated from at least three independent experiments.

IC50 Value for EphB1-IN-1

Based on published data, the IC50 values for EphB1-IN-1 are:

-

EphB1 (Wild-Type): 220 nM

-

EphB1 (G703C mutant): 3.0 nM

-

EphB1 (T697G mutant): 15 nM

These values were determined using in vitro kinase assays and may differ from the effective concentrations in cell-based assays. Therefore, it is crucial to perform a dose-response analysis to determine the IC50 in the specific cellular context of your experiment.

Troubleshooting

| Issue | Possible Cause | Solution |

| No or weak phospho-EphB1 signal | Inefficient stimulation | Optimize ephrin-B1/Fc concentration and stimulation time. Ensure proper pre-clustering of the ligand. |

| Inactive phosphatase inhibitors | Add fresh phosphatase inhibitors to the lysis buffer immediately before use. | |

| Low EphB1 expression | Use a cell line with higher endogenous EphB1 expression or an overexpression system. | |

| High background | Blocking agent | Use 5% BSA in TBST for blocking. Avoid milk. |

| Antibody concentration | Optimize primary and secondary antibody concentrations. | |

| Insufficient washing | Increase the number and duration of washing steps. | |

| Inconsistent results | Variation in cell confluency | Ensure consistent cell density at the time of the experiment. |

| Inconsistent stimulation/inhibition times | Use a timer for all incubation steps. | |

| Protein degradation | Keep samples on ice at all times and use fresh protease inhibitors. |

By following these detailed protocols and application notes, researchers can reliably investigate the effects of EphB1-IN-1 on EphB1 phosphorylation and gain valuable insights into the role of this signaling pathway in their specific area of research.

Application Notes and Protocols for EphB1-IN-1 in Neuropathic Pain Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of EphB1-IN-1, a potent inhibitor of the EphB1 receptor tyrosine kinase, in preclinical neuropathic pain research. This document outlines the underlying scientific rationale, detailed experimental protocols, and data presentation formats to facilitate the investigation of EphB1-IN-1 as a potential therapeutic agent for neuropathic pain.

Introduction to EphB1 in Neuropathic Pain

Neuropathic pain is a chronic and debilitating condition arising from damage or dysfunction of the somatosensory nervous system. A growing body of evidence implicates the EphB1 receptor, a member of the largest subfamily of receptor tyrosine kinases, as a critical mediator in the pathogenesis of neuropathic pain.[1][2][3][4] Following nerve injury, the expression and activation of EphB1 and its ligands, the ephrin-Bs, are upregulated in key areas of the pain pathway, including the dorsal root ganglion (DRG) and the spinal cord dorsal horn.[3][5] This upregulation contributes to central sensitization, a key mechanism underlying neuropathic pain, which involves the hyperexcitability of neurons in the spinal cord.[1]

The activation of EphB1 signaling is intricately linked with the function of N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and pain transmission.[4][5][6] EphB1 activation can lead to the phosphorylation of the NR2B subunit of the NMDA receptor, enhancing its function and contributing to increased neuronal excitability.[1][4] Downstream of EphB1 activation, several signaling cascades are initiated, including the mitogen-activated protein kinase (MAPK) pathways (ERK, p38, and JNK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, all of which are implicated in the maintenance of neuropathic pain.[6]

Given the pivotal role of EphB1 in neuropathic pain, its selective inhibition presents a promising therapeutic strategy. EphB1-IN-1 is a small molecule inhibitor of EphB1 kinase activity. While specific in vivo studies on EphB1-IN-1 in neuropathic pain are not yet extensively published, its inhibitory profile suggests its utility as a research tool to probe the therapeutic potential of targeting EphB1.

Quantitative Data for EphB1-IN-1

The following table summarizes the in vitro inhibitory activity of EphB1-IN-1 against wild-type and mutant forms of EphB1.

| Target | IC50 (nM) |

| EphB1 (Wild Type) | 220 |

| EphB1 (G703C Mutant) | 3.0 |

| EphB1 (T697G Mutant) | 15 |

Data sourced from GlpBio product information.

Signaling Pathways and Experimental Workflow

To visually represent the critical pathways and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Caption: EphB1 Signaling Pathway in Neuropathic Pain.

Caption: In Vivo Experimental Workflow for EphB1-IN-1.

Caption: Logical Flow of EphB1-IN-1's Therapeutic Rationale.

Experimental Protocols

The following protocols provide a framework for investigating the efficacy of EphB1-IN-1 in rodent models of neuropathic pain.

Animal Models of Neuropathic Pain

Commonly used and well-validated models are recommended to induce neuropathic pain in rodents.

-

Chronic Constriction Injury (CCI): This model involves loose ligation of the sciatic nerve, leading to the development of thermal hyperalgesia and mechanical allodynia.

-

Spared Nerve Injury (SNI): This model involves the ligation and transection of the tibial and common peroneal nerves, while leaving the sural nerve intact. It produces a robust and long-lasting mechanical allodynia.

-

Spinal Nerve Ligation (SNL): This model involves the tight ligation of the L5 and/or L6 spinal nerves and is known to induce significant mechanical allodynia and thermal hyperalgesia.[7]

Protocol Outline (CCI Model):

-

Anesthetize the rodent (e.g., with isoflurane).

-

Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

-

Carefully dissect the nerve from the surrounding connective tissue.

-

Place four loose ligatures (e.g., 4-0 chromic gut) around the nerve with approximately 1 mm spacing.

-

The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.

-

Close the muscle and skin layers with sutures.

-

Allow the animals to recover for a period of 7-14 days for the neuropathic pain phenotype to fully develop before initiating treatment.

Administration of EphB1-IN-1

The route of administration and dosage of EphB1-IN-1 should be optimized based on its pharmacokinetic and pharmacodynamic properties.

-

Formulation: EphB1-IN-1 should be dissolved in a suitable vehicle (e.g., DMSO, followed by dilution in saline or a solution containing Tween 80 and/or PEG400) for in vivo administration. A formulation calculator can be a useful tool.

-

Routes of Administration:

-

Intrathecal (i.t.) injection: This route delivers the compound directly to the spinal cord, targeting the central mechanisms of pain.

-

Intraperitoneal (i.p.) injection: A common systemic route for initial screening.